molecular formula C11H16ClNO3 B1458566 (S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride CAS No. 1965314-65-1

(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride

Cat. No. B1458566
CAS RN: 1965314-65-1
M. Wt: 245.7 g/mol
InChI Key: VMMMAYRXDIZLDL-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodioxol ring, possibly through a condensation reaction of a catechol with a suitable dihalide. The 2-methylamino-propyl side chain could be introduced through a nucleophilic substitution reaction .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The hydroxyl group could be involved in condensation or substitution reactions. The amine could undergo reactions typical for amines, such as acylation or alkylation .

Mechanism of Action

MDMA works by increasing the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased sociability, and decreased anxiety. MDMA also increases heart rate and blood pressure and can cause hyperthermia.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases the release of oxytocin, a hormone that is associated with social bonding and trust. MDMA also increases the release of cortisol, a hormone that is associated with stress. It can cause dehydration, hyperthermia, and electrolyte imbalances.

Advantages and Limitations for Lab Experiments

MDMA has several advantages and limitations for use in lab experiments. Its psychoactive effects make it useful for studying the neural mechanisms of social behavior and emotion. However, its effects on the body can make it difficult to use in certain experimental paradigms. Additionally, the recreational use of MDMA has led to legal and ethical concerns around its use in research.

Future Directions

There are several future directions for research on MDMA. One promising area of study is the use of MDMA-assisted psychotherapy in the treatment of PTSD. Additional research is needed to better understand the long-term effects of MDMA use and to develop safer and more effective therapeutic protocols. There is also potential for the development of new drugs that target the same neurotransmitter systems as MDMA but with fewer side effects.

Scientific Research Applications

MDMA has shown promise as a therapeutic tool in the treatment of several mental health conditions. Studies have shown that MDMA-assisted psychotherapy can be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA has also been studied in the treatment of autism and addiction.

properties

IUPAC Name

6-[(2S)-2-(methylamino)propyl]-1,3-benzodioxol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11;/h4-5,7,12-13H,3,6H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMMAYRXDIZLDL-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1)OCO2)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C2C(=C1)OCO2)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 3
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 4
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 5
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride

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